(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate
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Overview
Description
(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate is an organic compound that belongs to the class of imines and isonicotinates This compound is characterized by the presence of a bromophenyl group, an imino group, and an isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate typically involves the condensation reaction between 3-bromobenzaldehyde and 4-aminophenyl isonicotinate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(((4-bromophenyl)imino)methyl)phenyl isonicotinate
- (E)-4-(((3-chlorophenyl)imino)methyl)phenyl isonicotinate
- (E)-4-(((3-fluorophenyl)imino)methyl)phenyl isonicotinate
Uniqueness
(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The specific positioning of the bromine atom in the 3-position of the phenyl ring distinguishes it from other similar compounds and may result in different chemical and biological properties.
Properties
IUPAC Name |
[4-[(3-bromophenyl)iminomethyl]phenyl] pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2/c20-16-2-1-3-17(12-16)22-13-14-4-6-18(7-5-14)24-19(23)15-8-10-21-11-9-15/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPAXGYFJQLKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=CC2=CC=C(C=C2)OC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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